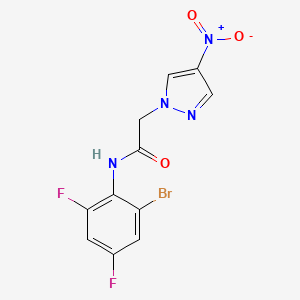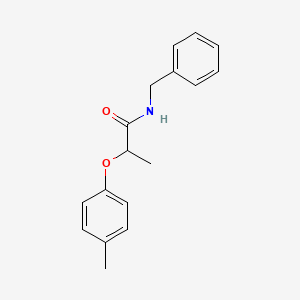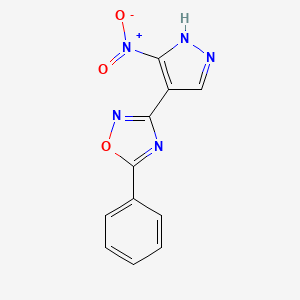
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
描述
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as BDP-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDP-1 belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In inflammation, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to decrease cell viability, induce apoptosis, and inhibit cell proliferation. In animal models, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has demonstrated anti-tumor activity and reduced tumor growth. In inflammation, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to decrease the production of pro-inflammatory cytokines and reduce inflammation in animal models.
实验室实验的优点和局限性
The advantages of using N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to inhibit cell proliferation. However, the limitations of using N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide include its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide and the identification of new pathways that it may affect. Additionally, further studies are needed to determine the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in animal models and clinical trials.
科学研究应用
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N4O3/c12-8-1-6(13)2-9(14)11(8)16-10(19)5-17-4-7(3-15-17)18(20)21/h1-4H,5H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNKFXDOGJMUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(allyloxy)-5-chloro-3-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4227945.png)
![N-allyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4227949.png)
![4-amino-N-[2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4227961.png)
![2,5-dichloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4227972.png)
![N-(2-chloro-4-nitrophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4227975.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4227982.png)
![1-[3-(3,5-dimethyl-1-piperidinyl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde benzoate (salt)](/img/structure/B4227990.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4227995.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228006.png)
![methyl 4-[(3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanoyl)amino]benzoate](/img/structure/B4228009.png)

![ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228016.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4228024.png)